Ald-Ph-amido-PEG3-NHS Ester: A Technical Guide for Drug Development Professionals
Ald-Ph-amido-PEG3-NHS Ester: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG3-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in bioconjugation.
This crosslinker features two reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde group. The NHS ester facilitates the covalent attachment to primary amines on proteins, such as the lysine residues on antibodies, forming a stable amide bond. The benzaldehyde group can react with hydrazides or aminooxy-functionalized molecules. The molecule also incorporates a 3-unit polyethylene glycol (PEG) spacer, which enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Chemical Properties and Structure
Ald-Ph-amido-PEG3-NHS ester is a non-cleavable linker, meaning it forms a stable bond that is not designed to be broken under physiological conditions. This characteristic is often desirable for ADCs where the payload is intended to be released only upon degradation of the antibody backbone within the target cell.
Table 1: Physicochemical Properties of Ald-Ph-amido-PEG3-NHS Ester
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₉ | [1][2] |
| Molecular Weight | 450.44 g/mol | [1][2] |
| CAS Number | 2101206-32-8 | [1][2] |
| Purity | Typically >90-98% | [1][2] |
| Appearance | Solid | [1] |
Note: Specific solubility and stability data for Ald-Ph-amido-PEG3-NHS ester are not extensively published. The information below is based on the general properties of NHS esters and PEGylated compounds.
Table 2: General Solubility and Stability of NHS Esters
| Solvent | Solubility | Notes |
| DMSO, DMF | Generally soluble | Recommended for preparing stock solutions. |
| Water | Limited, subject to hydrolysis | Hydrolysis of the NHS ester is a competing reaction in aqueous solutions. |
| Condition | Stability | Notes |
| pH | More stable at acidic pH | The half-life of the NHS ester decreases significantly as the pH increases above 7. |
| Temperature | Store at -20°C | Should be stored in a desiccated environment to prevent hydrolysis. |
Application in Antibody-Drug Conjugate (ADC) Development
The primary application of Ald-Ph-amido-PEG3-NHS ester is in the synthesis of ADCs. In this context, it serves as a linker to connect a monoclonal antibody (mAb) to a cytotoxic payload.
General Workflow for ADC Synthesis using Ald-Ph-amido-PEG3-NHS Ester
Caption: General workflow for ADC synthesis.
Experimental Protocols
Protocol 1: Antibody-Linker Conjugation (mAb Activation)
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Antibody Preparation:
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Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the antibody for reaction with the NHS ester.
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Adjust the antibody concentration to 1-10 mg/mL.
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Linker Preparation:
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Allow the vial of Ald-Ph-amido-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
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Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the linker in solution due to the hydrolytic instability of the NHS ester.
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Conjugation Reaction:
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Add a calculated molar excess of the linker stock solution to the antibody solution. A typical starting point is a 5-20 fold molar excess of the linker over the antibody. The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).
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Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.
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Purification of the Activated Antibody:
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Remove the excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against the reaction buffer.
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Protocol 2: Payload Conjugation to Activated Antibody
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Payload Preparation:
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Dissolve the hydrazide or aminooxy-modified payload in a suitable solvent.
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Conjugation Reaction:
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Add the payload solution to the purified activated antibody solution. A molar excess of the payload is typically used to ensure complete reaction with the aldehyde groups on the activated antibody.
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The reaction conditions (pH, temperature, and time) will depend on the specific chemistry of the payload and should be optimized.
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Purification of the ADC:
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Purify the final ADC from unreacted payload and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
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Characterization of the ADC:
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Characterize the purified ADC to determine the DAR, purity, and aggregation state. Techniques such as UV-Vis spectroscopy, HIC, and SEC are commonly employed.
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Signaling Pathways in ADC-Mediated Cell Killing
The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell, leading to its death. The following diagram illustrates a generalized signaling pathway following the administration of an ADC.
Caption: Generalized ADC mechanism of action.
Conclusion
Ald-Ph-amido-PEG3-NHS ester is a valuable tool in the construction of antibody-drug conjugates. Its heterobifunctional nature allows for a two-step conjugation process, providing control over the linkage of the antibody and the payload. The inclusion of a PEG spacer can confer beneficial properties to the final ADC. While specific experimental data for this linker is limited in the public domain, the general principles of NHS ester chemistry and ADC development provide a strong framework for its successful implementation in therapeutic research. As with any bioconjugation reagent, optimization of reaction conditions is critical to achieving the desired product with high purity and yield.
